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Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596 Get Quote

A Note to the Reader: Initial research indicates a common point of confusion regarding the

primary target of MRS1845. This guide will clarify that MRS1845 is a selective inhibitor of store-

operated calcium (SOC) channels, specifically targeting the ORAI1 protein, and is not a P2Y1

receptor antagonist. To provide comprehensive information for researchers interested in

purinergic signaling, this document will also detail the pharmacology of established P2Y1

receptor antagonists and the associated signaling pathways.

Part 1: The Chemical and Pharmacological Profile of
MRS1845
MRS1845 is a dihydropyridine derivative recognized for its potent and selective inhibition of

store-operated calcium entry (SOCE).[1][2] This process is a critical mechanism for calcium

signaling in numerous cell types.

A summary of the key chemical identifiers and properties for MRS1845 is provided below.
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Property Value Reference

IUPAC Name

3-ethyl 5-methyl 4-(3-

nitrophenyl)-2,6-dimethyl-1-

(prop-2-yn-1-yl)-1,4-

dihydropyridine-3,5-

dicarboxylate

Molecular Formula C21H22N2O6 [2][3]

Molecular Weight 398.41 g/mol [2][3]

CAS Number 544478-19-5 [2][3]

Appearance Powder [3]

Solubility
Soluble in DMSO (≥ 125

mg/mL)
[2]

SMILES

O=C(C1=C(C)N(CC#C)C(C)=

C(C(OC)=O)C1C2=CC=CC(--

INVALID-LINK--=O)=C2)OCC

[2]

MRS1845 is characterized by its inhibitory action on SOC channels, with a noted selectivity for

the ORAI1 component.

Parameter Value Cell Line/System Reference

IC50 1.7 µM HL-60 cells [1][2][3]

Target

Store-operated

calcium (SOC)

channels; ORAI1

[1][2]

Mechanism of Action

Inhibition of

capacitative Ca2+

influx

HL-60 cells [3]

Store-operated calcium entry is a fundamental process where the depletion of calcium from

intracellular stores, such as the endoplasmic reticulum (ER), triggers the influx of extracellular
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calcium. This process is mediated by the interaction of STIM1, an ER-resident calcium sensor,

and ORAI1, a highly selective calcium channel in the plasma membrane. MRS1845 exerts its

inhibitory effect by targeting the ORAI1 channel, thereby blocking this influx.
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Mechanism of MRS1845 Inhibition of SOCE.

Inhibition of Capacitative Calcium Entry in HL-60 Cells

Objective: To determine the IC50 of MRS1845 for the inhibition of store-operated calcium

entry.
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Cell Line: Human promyelocytic leukemia (HL-60) cells.

Methodology:

HL-60 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor,

such as thapsigargin, in a calcium-free medium.

Extracellular calcium is then reintroduced, and the subsequent rise in intracellular calcium

due to SOCE is measured using fluorescence spectroscopy.

The experiment is repeated with varying concentrations of MRS1845 to determine the

concentration that inhibits 50% of the calcium influx (IC50).

Part 2: P2Y1 Receptor Antagonism - A Review of
Established Antagonists
While MRS1845 is not a P2Y1 receptor antagonist, this area of research is critical for

understanding platelet aggregation, neurotransmission, and other physiological processes.[4]

[5][6] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine

diphosphate (ADP).[5][6]

Several nucleotide derivatives have been developed as potent and selective antagonists of the

P2Y1 receptor.

Compound Ki / IC50
Receptor
Specificity

Reference

MRS2500 0.95 nM (EC50)
Selective P2Y1

Antagonist
[7]

MRS2279 13 nM (Ki)
Selective P2Y1

Antagonist
[8]

MRS2179 84 nM (Ki)
Selective P2Y1

Antagonist
[8]
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Activation of the P2Y1 receptor by ADP initiates a signaling cascade through the Gq/11 family

of G proteins.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, causing the

release of intracellular calcium.[6] DAG, along with the increased intracellular calcium, activates

protein kinase C (PKC).[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6635541/
https://synapse.patsnap.com/article/what-are-p2y1-agonists-and-how-do-they-work
https://synapse.patsnap.com/article/what-are-p2y1-agonists-and-how-do-they-work
https://synapse.patsnap.com/article/what-are-p2y1-agonists-and-how-do-they-work
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADP

P2Y1 Receptor

Binds

Gq/11

Activates

Phospholipase C (PLC)

Activates

PIP2

Hydrolyzes

IP3

DAG

Endoplasmic Reticulum

Binds to Receptor

Protein Kinase C (PKC)

Activates

Ca2+ Release

Activates

Cellular Response
(e.g., Platelet Shape Change)

Click to download full resolution via product page

P2Y1 Receptor Signaling Pathway.
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Radioligand Binding Assay for P2Y1 Receptor

Objective: To determine the binding affinity (Ki) of antagonist compounds for the P2Y1

receptor.

Radioligand: [3H]MRS2279, a high-affinity P2Y1 receptor antagonist radioligand.[8]

Methodology:

Membranes are prepared from cells expressing the human P2Y1 receptor (e.g., Sf9 insect

cells or 1321N1 astrocytoma cells).[8]

The membranes are incubated with a fixed concentration of [3H]MRS2279 and varying

concentrations of the unlabeled antagonist being tested.

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

The amount of bound radioactivity is quantified by liquid scintillation counting.

Competition binding curves are generated, and the Ki value for the test compound is

calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To measure the functional antagonism of the P2Y1 receptor.

Methodology:

Cells endogenously or recombinantly expressing the P2Y1 receptor are loaded with a

calcium-sensitive dye.

The cells are stimulated with a P2Y1 receptor agonist, such as ADP or 2-MeSADP.

The resulting increase in intracellular calcium is measured.

To test for antagonism, cells are pre-incubated with the antagonist compound before the

addition of the agonist, and the inhibition of the calcium response is quantified.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12391289/
https://pubmed.ncbi.nlm.nih.gov/12391289/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In summary, MRS1845 is a valuable tool for studying store-operated calcium entry, while

compounds like MRS2500 serve as highly potent and selective antagonists for investigating the

physiological and pathological roles of the P2Y1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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